molecular formula C26H27FN4O2S B11610672 5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11610672
M. Wt: 478.6 g/mol
InChI Key: IPMCLEOGBRHDFJ-UHFFFAOYSA-N
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Description

5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydropyridine core typically yields pyridine derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The dihydropyridine core is known to interact with calcium channels, potentially modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYANO-6-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-4-(2-FLUOROPHENYL)-2-METHYL-N-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H27FN4O2S

Molecular Weight

478.6 g/mol

IUPAC Name

5-cyano-6-[2-(diethylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C26H27FN4O2S/c1-4-31(5-2)22(32)16-34-26-20(15-28)24(19-13-9-10-14-21(19)27)23(17(3)29-26)25(33)30-18-11-7-6-8-12-18/h6-14,24,29H,4-5,16H2,1-3H3,(H,30,33)

InChI Key

IPMCLEOGBRHDFJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3F)C#N

Origin of Product

United States

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